molecular formula C16H15ClN2O2S2 B2538851 (Z)-5-chloro-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide CAS No. 865162-36-3

(Z)-5-chloro-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide

Cat. No. B2538851
CAS RN: 865162-36-3
M. Wt: 366.88
InChI Key: UFMQAPFUTGXARK-VLGSPTGOSA-N
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Description

Benzothiazole derivatives have been the subject of recent research due to their potential as anti-tubercular compounds . They have been found to exhibit better inhibition potency against M. tuberculosis compared to standard reference drugs .


Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

While specific structural analysis for the given compound is not available, benzothiazole derivatives in general have been studied for their structure-activity relationships .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazole derivatives include diazo-coupling, Knoevenagel condensation, Biginelli reaction, and others .

Scientific Research Applications

Structure-Activity Relationships

The scientific interest in thiophene derivatives, including compounds like (Z)-5-chloro-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide, is driven by their diverse therapeutic properties. Thiophenes and their analogs, such as benzothiazoles, have been arranged according to their therapeutic properties indicated by biological test systems. Despite extensive study, no consistent activity pattern has emerged, highlighting the complexity of their pharmacological applications (Drehsen & Engel, 1983).

Antitumor Activity

The antitumor activities of imidazole derivatives, closely related to the chemical structure of interest, have been reviewed. Compounds like bis(2-chloroethyl)amino derivatives of imidazole and benzimidazole have shown promising results in preclinical testing, underscoring the potential of related compounds in cancer research (Iradyan et al., 2009).

Antioxidant and Anti-inflammatory Agents

Benzofused thiazole derivatives have been identified as potential antioxidant and anti-inflammatory agents. These compounds, related to the chemical structure , have shown significant activity against oxidative stress and inflammation in in vitro studies, pointing towards their utility in developing therapeutic agents for related conditions (Raut et al., 2020).

Carcinogenicity Evaluation

The carcinogenic potential of thiophene analogs, including compounds with similar structures, has been assessed through in vitro studies. This research contributes to understanding the safety and environmental impact of such compounds (Ashby et al., 1978).

Pharmacological Importance of Benzothiazoles

Benzothiazoles, closely related to the structure of interest, have been reviewed for their broad pharmacological importance. These compounds serve as a crucial moiety in many biologically active compounds and have been the focus of research for their antimicrobial, analgesic, anti-inflammatory, and antitubercular activities, among others. This highlights the versatility and potential of benzothiazole derivatives in medicinal chemistry (Sumit et al., 2020).

Future Directions

Benzothiazole derivatives have been highlighted as a promising area of research for the development of new anti-tubercular compounds . Further studies are needed to confirm their potential and to develop potent inhibitors with enhanced anti-tubercular activity.

properties

IUPAC Name

5-chloro-N-[3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O2S2/c1-2-21-10-9-19-11-5-3-4-6-12(11)23-16(19)18-15(20)13-7-8-14(17)22-13/h3-8H,2,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFMQAPFUTGXARK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=CC=CC=C2SC1=NC(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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